Purity and Analytical Consistency: 98% vs. 95% in Saturated Bicyclic Analogs
The commercial availability of 3-oxo-octahydroindolizine-6-carboxylic acid at a verified purity of 98% (Leyan, Lot‑dependent) provides a measurable advantage over the 95% specification typical for octahydroindolizine‑6‑carboxylic acid and other saturated bicyclic analogs . While 95% purity may be adequate for early‑stage library synthesis, the higher 98% grade reduces the risk of impurity‑driven side reactions and improves batch‑to‑batch reproducibility in late‑stage medicinal chemistry campaigns.
| Evidence Dimension | Commercial Purity (HPLC/NMR/GC) |
|---|---|
| Target Compound Data | 98% |
| Comparator Or Baseline | Octahydroindolizine‑6‑carboxylic acid (CAS 1932278-25-5): 95% |
| Quantified Difference | +3% absolute purity; impurity burden reduced by ~60% (assuming impurities account for 5% vs. 2%) |
| Conditions | Vendor‑certified analytical data (HPLC, NMR, GC) |
Why This Matters
Higher initial purity translates directly into fewer purification steps, higher yields in subsequent transformations, and more reliable SAR data, thereby accelerating medicinal chemistry timelines and reducing overall project costs.
